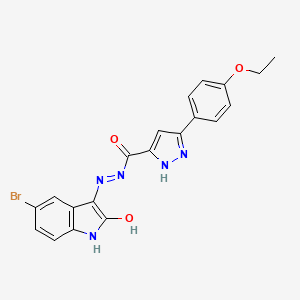

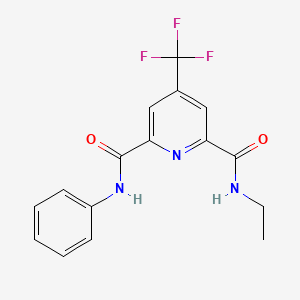

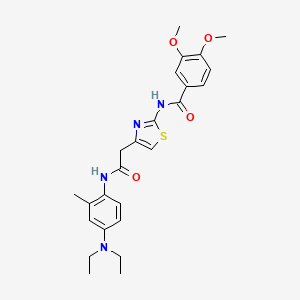

![molecular formula C11H18O B2630036 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one CAS No. 54131-39-4](/img/structure/B2630036.png)

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one, commonly known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industry. It is derived from various plant sources, including peppermint, eucalyptus, and pennyroyal. Menthone has been extensively studied for its chemical and biological properties, and its potential applications in various fields.

科学的研究の応用

Synthesis of Bicyclic Sulfonamide Derivatives

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . This process involves the Wagner–Meerwein rearrangement stage .

Biological Activity of Camphene Derivatives

Camphene derivatives, such as “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one”, have been found to exhibit diverse biological activities. They can alleviate oxidative stress, reduce skeletal muscle atrophy, and exhibit antibacterial, anti-inflammatory, antioxidant, and antiviral activity . They also show insecticidal properties .

Fungicidal Properties

Thiosemicarbazide derivatives of camphene significantly increase antifungal activity compared to unsubstituted thiosemicarbazide . This highlights the potential of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” in the development of new fungicides.

Synthesis of Benzo[d]imidazole Derivatives

A three-step synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, prepared from camphor derived diamine, is disclosed . This process highlights the potential of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” in the synthesis of benzo[d]imidazole derivatives.

Asymmetric Organocatalysis

In the field of asymmetric organocatalysis, “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” and its derivatives can be used as bifunctional hydrogen-bond donor organocatalysts . They allow simultaneous activation and coordination of both nucleophilic and electrophilic reactants .

Pharmaceutical and Biotechnological Industries

Organocatalysis, including the use of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” and its derivatives, is increasingly used in the pharmaceutical and biotechnological industries . This is due to their easy-to-handle reaction conditions, environmentally friendly reagents without potentially toxic metal ions, and readily available tunable organocatalysts operating via different substrate activation modes .

特性

IUPAC Name |

1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-8(12)11-6-4-9(5-7-11)10(11,2)3/h9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUQOFAOACJUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CCC(C1(C)C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

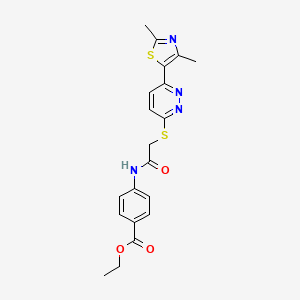

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)

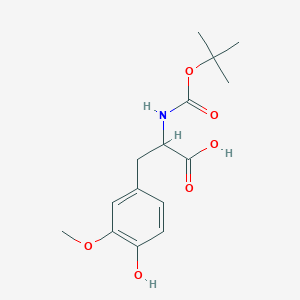

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)

![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)

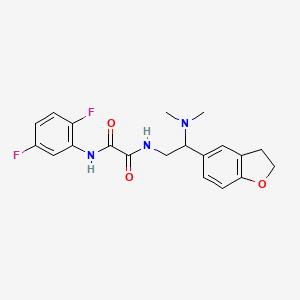

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)